molecular formula C12H8ClF3N2O2 B10909691 1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

カタログ番号: B10909691
分子量: 304.65 g/mol
InChIキー: IWKGFZSJOIBXIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a high-value pyrazole derivative designed for advanced chemical synthesis and biological investigation. Its specific molecular architecture, featuring both a 4-chlorobenzyl ether and a metabolically stable trifluoromethyl group, makes it a privileged scaffold in medicinal chemistry for constructing novel candidate drugs. Researchers value this compound as a critical intermediate in developing targeted therapies, particularly in the exploration of enzyme inhibition pathways. Its potential applications span multiple sectors, serving as a key building block in pharmaceutical development for anti-inflammatory and analgesic agents, and in agricultural chemistry for the creation of next-generation crop protection products with enhanced efficacy. The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling conjugation, amide bond formation, or salt formation to optimize the physicochemical properties of lead compounds. This compound is For Research Use Only and is strictly intended for use in laboratory research; it is not intended for diagnostic, therapeutic, or any personal use.

特性

分子式

C12H8ClF3N2O2

分子量

304.65 g/mol

IUPAC名

1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H8ClF3N2O2/c13-8-3-1-7(2-4-8)6-18-10(12(14,15)16)5-9(17-18)11(19)20/h1-5H,6H2,(H,19,20)

InChIキー

IWKGFZSJOIBXIN-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)C(=O)O)C(F)(F)F)Cl

製品の起源

United States

準備方法

Introduction of the 4-Chlorobenzyl Group

  • Alkylation : The pyrazole nitrogen is alkylated with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in DMF or DMSO at 60–80°C. Yield : 70–85%.

  • Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-chlorobenzyl alcohol to the pyrazole. Yield : 65–75%.

Trifluoromethylation Strategies

  • Electrophilic Trifluoromethylation : Reactions with Togni’s reagent (CF₃-TMSCF₃) under Cu(I) catalysis. Conditions : DMF, 50°C, 12 h. Yield : 60–70%.

  • Nucleophilic Trifluoromethylation : Use of Ruppert–Prakash reagent (TMSCF₃) in THF with CsF. Yield : 55–65%.

Carboxylic Acid Formation

Ester Hydrolysis

  • Base Hydrolysis : Methyl or ethyl esters are treated with NaOH (2–3 equiv) in aqueous ethanol (reflux, 4–6 h). Yield : 85–95%.

    • Example: Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate → Target acid. Conditions : 2 M NaOH, EtOH/H₂O (1:1), 80°C, 4 h.

Oxidative Methods

  • KMnO₄ Oxidation : Primary alcohols or aldehydes are oxidized in acidic conditions (H₂SO₄/H₂O). Yield : 70–80%.

One-Pot Multi-Step Syntheses

Patent WO2017064550A1

  • Step 1 : Condensation of dimethylamino vinyl methyl ketone with 4-chlorobenzyl chloride forms a diketone intermediate.

  • Step 2 : Cyclization with methylhydrazine at −20°C to 0°C.

  • Step 3 : Oxidation of acetyl group to carboxylic acid using KMnO₄/H₂SO₄. Overall Yield : 65–75%.

Three-Component Coupling (JOC )

  • Di-Boc-trifluoromethylhydrazine reacts with dialdehydes and ketoacids in DCM/HCl. Conditions : 0°C to rt, 12 h. Yield : 50–60%.

Optimization and Challenges

Regioselectivity Control

  • Base Selection : Weak bases (e.g., NaHCO₃) minimize isomerization during cyclocondensation.

  • Temperature : Low temperatures (−20°C to 0°C) favor 1,3-regioisomers.

Purification Techniques

  • Crystallization : Products are recrystallized from toluene/petroleum ether (1:3) to achieve >99% purity.

  • Column Chromatography : Silica gel with hexanes/EtOAc (3:1 to 1:1).

Comparative Data Table

MethodKey StepsConditionsYieldPuritySource
Claisen CondensationCyclocondensation, CO₂ acidification80°C, Na₂CO₃75–80%>99%WO2014120397A1
Trichloromethyl EnoneRegiocontrolled cyclizationReflux, 16 h37–97%95–99%ACS Omega
Mitsunobu AlkylationDEAD/PPh₃ couplingDCM, 0°C to rt65–75%90–95%JOC
Ester HydrolysisNaOH in EtOH/H₂OReflux, 4 h85–95%>98%ChemicalBook

化学反応の分析

科学研究における用途

1-(4-クロロベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸は、以下を含むいくつかの科学研究用途を持っています。

    化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

    生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性について調査されています。

    医学: 新規薬剤の開発における医薬品中間体としての可能性について研究されています。

    産業: 農薬やその他の特殊化学品の製造に使用されます。

科学的研究の応用

Chemistry

1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound has been investigated for its potential biological activities , particularly:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For example, the minimal inhibitory concentration (MIC) values for this compound were reported as low as 0.39 μg/mL against specific Gram-positive bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Activity Type
This compound0.39Antibacterial (Gram-positive)
Other Pyrazole Derivative A0.78Antifungal
Other Pyrazole Derivative B1.56Antibacterial (Gram-negative)

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate in drug development. Its ability to modulate biological pathways makes it a candidate for developing drugs targeting various diseases.

  • Mechanism of Action : The interaction of this compound with specific molecular targets can modulate enzyme or receptor activity. The trifluoromethyl group enhances binding affinity to hydrophobic pockets in proteins, while the chlorobenzyl group allows for π-π interactions with aromatic residues.

Industrial Applications

In industry, 1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is utilized in the development of agrochemicals and other industrial products. Its unique properties make it suitable for creating formulations that require specific chemical characteristics.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

  • A study published in Molecules demonstrated its antimicrobial efficacy against various pathogens, highlighting its potential use in pharmaceutical formulations aimed at treating infections.
  • Research featured in Journal of Medicinal Chemistry explored its role as an intermediate in synthesizing novel anti-inflammatory agents, showcasing its versatility in drug discovery.

作用機序

類似化合物の比較

類似化合物

  • 1-(4-クロロベンジル)-3-(トリフルオロメチル)-1H-ピラゾール-4-カルボン酸
  • 4-(4-クロロベンジル)-N-(2-(トリフルオロメチル)ベンジリデン)-1-ピペラジナミン

独自性

1-(4-クロロベンジル)-5-(トリフルオロメチル)-1H-ピラゾール-3-カルボン酸は、ピラゾール環に対する特定の置換パターンにより独特であり、これは明確な化学的および生物学的特性を付与します。

類似化合物との比較

1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic Acid (11j)

  • Key Differences : Replaces the 4-chlorobenzyl group with a 4-fluorophenyl and introduces a 2-methoxyphenyl at position 5 instead of -CF₃.
  • Impact : The methoxy group (-OCH₃) is electron-donating, reducing the ring’s electron deficiency compared to -CF₃. This may decrease metabolic stability but enhance solubility due to increased polarity .

1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic Acid

  • Key Differences : Positions the carboxylic acid at C5 (vs. C3) and introduces a polyhalogenated phenyl group at C3.

Core Heterocycle Modifications

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Key Differences : Replaces the pyrazole core with a 1,2,3-triazole.
  • Impact: The triazole’s additional nitrogen increases polarity and hydrogen-bonding capacity. This analog demonstrated notable antitumor activity (68.09% growth inhibition in NCI-H522 lung cancer cells), suggesting that the -CF₃ and -COOH groups are critical for bioactivity, but the triazole core may enhance target specificity .

1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid

  • Key Differences : Fuses a thiophene ring to the pyrazole, introducing a sulfur atom.
  • The methyl group at C3 further elevates lipophilicity (logP) compared to the target compound .

Functional Group Replacements

5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid

  • Key Differences : Lacks the 4-chlorobenzyl group.
  • Impact : The absence of the benzyl substituent reduces molecular weight (MW = 220.1 vs. ~345 for the target compound) and logP, improving aqueous solubility but possibly diminishing cell membrane penetration .

1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine

  • Key Differences : Replaces the pyrazole with a benzimidazole and substitutes -COOH with -NH₂.
  • Impact : The amine group reduces acidity (pKa ~5 vs. ~2 for -COOH) and alters hydrogen-bonding profiles, likely shifting biological targets from enzymes requiring acidic moieties (e.g., kinases) to those preferring basic interactions .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
Target Compound ~345 ~3.5 <0.1 (aqueous)
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic Acid ~328 ~2.8 ~1.2
5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid ~220 ~1.9 ~5.0

Trends :

  • The 4-chlorobenzyl and -CF₃ groups in the target compound increase logP, favoring membrane permeability but limiting solubility.
  • Simpler analogs (e.g., ) exhibit better solubility due to reduced hydrophobicity .

生物活性

1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activities, including anti-inflammatory, analgesic, and anticancer properties, supported by research findings and data tables.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C11H8ClF3N2O2
Molecular Weight 290.63 g/mol
IUPAC Name 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Melting Point 137 °C
Boiling Point 368.9 °C
Appearance Powder

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit promising anti-inflammatory properties. For instance, a study highlighted that certain pyrazole compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for these compounds were reported as follows:

CompoundIC50 (μg/mL)Reference
Pyrazole Derivative A60.56
Pyrazole Derivative B57.24
Diclofenac Sodium54.65

In vivo studies indicated that these compounds could reduce inflammation in models of acute and chronic inflammation, suggesting their potential as therapeutic agents.

Analgesic Activity

The analgesic properties of 1-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid were evaluated through various assays. A notable finding was that it exhibited superior analgesic effects compared to standard pain relievers like celecoxib and indomethacin. The efficacy was measured through the percentage of pain inhibition in animal models:

CompoundPain Inhibition (%)Reference
Pyrazole Derivative C50.7
Pyrazole Derivative D48.5

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The results indicated that the compound induced apoptosis in a dose-dependent manner:

Cell LineIC50 (μM)Mechanism
MCF-74.5Apoptosis induction via caspase activation
U-9375.0Apoptosis induction via caspase activation

Flow cytometry analyses confirmed that the compound effectively arrested cell proliferation at the G1 phase, further supporting its anticancer activity.

Study on Anti-inflammatory Effects

In a controlled study, researchers administered varying doses of the compound to test its anti-inflammatory effects on induced paw edema in rats. The results indicated a significant reduction in edema compared to control groups, reinforcing its therapeutic potential.

Study on Anticancer Properties

A recent investigation assessed the effects of this compound on human leukemia cell lines. The study found that treatment with the compound resulted in increased apoptosis markers and reduced cell viability, indicating its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of precursors, such as reacting 3-bromo-5-chloropyrazole derivatives with trifluoromethylating agents (e.g., trifluoromethyl chloride) under alkaline conditions. Acyl migration and subsequent carboxylation steps are critical for introducing the carboxylic acid group . Reaction temperature, solvent polarity, and stoichiometry significantly impact yields; for instance, excess trifluoromethylating agents may improve substitution efficiency but increase purification challenges. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, resolving bond angles and torsional strain in the pyrazole and chlorobenzyl moieties . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) identifies proton environments, with trifluoromethyl groups showing distinct ¹⁹F signals at ~-60 ppm . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>95%) by separating acyl migration byproducts .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

Molecular docking studies using software like AutoDock Vina can predict binding affinities to targets such as factor Xa (fXa), where the trifluoromethyl group enhances hydrophobic interactions in the S1 pocket. Density functional theory (DFT) calculations optimize the compound’s electrostatic potential surface, improving solubility via carboxylate ionization . Free-energy perturbation (FEP) simulations further refine substituent effects on binding kinetics .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay conditions (e.g., plasma protein binding affecting IC₅₀ values). Normalizing data to free fraction concentrations (via equilibrium dialysis) accounts for protein interactions . Meta-analyses of structure-activity relationship (SAR) datasets, focusing on substituent electronegativity (e.g., chloro vs. fluoro), clarify trends in antimicrobial or anticancer potency .

Q. How can HPLC methods be optimized for quantifying this compound in biological matrices?

Use a C18 column (5 µm, 150 mm × 4.6 mm) with a gradient mobile phase (0.1% formic acid in water/acetonitrile). Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode enhances sensitivity (LOQ < 10 ng/mL). Validate recovery rates (>85%) using isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What mechanistic insights explain its interaction with factor Xa in anticoagulation studies?

The carboxylic acid group chelates Ser195 in fXa’s catalytic triad, while the 4-chlorobenzyl moiety occupies the hydrophobic S4 pocket. Kinetic assays (e.g., progress curve analysis) reveal non-competitive inhibition (Ki < 1 nM), with trifluoromethyl groups reducing off-target binding to trypsin-like proteases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。